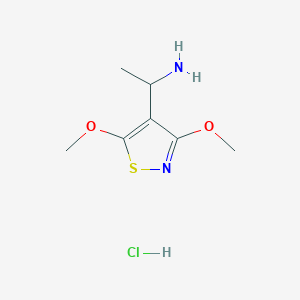

1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride

Description

1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine hydrochloride is a synthetic organic compound featuring a 1,2-thiazole core substituted with methoxy groups at positions 3 and 5, and an ethanamine moiety at position 4, with a hydrochloride counterion.

Properties

IUPAC Name |

1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S.ClH/c1-4(8)5-6(10-2)9-12-7(5)11-3;/h4H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKZHGBEYKDDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(SN=C1OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of Ethanamine Group: The ethanamine group can be introduced by reacting the thiazole derivative with ethylamine or other suitable amines.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding thiazole derivative and ethanamine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or halides

Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced thiazole derivatives

Substitution: Substituted thiazole derivatives

Hydrolysis: Thiazole derivatives and ethanamine

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Thiazole derivatives are recognized for their significant therapeutic potentials. Research indicates that 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride exhibits properties such as:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Antibacterial and Antifungal Properties : Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives that exhibited potent activity against resistant strains of bacteria. The compound was tested in vitro against multiple pathogens, showing a significant reduction in bacterial growth compared to control groups .

Biology

Biochemical Probes

In biological research, 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride serves as a biochemical probe to investigate various biological processes. Its ability to interact with specific enzymes and receptors makes it valuable for studying:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

- Signal Transduction Pathways : Research indicates that thiazole derivatives can modulate signaling pathways involved in cell growth and differentiation.

Agriculture

Agrochemical Applications

Thiazole derivatives are also explored for their agricultural applications due to their pesticidal and herbicidal properties. 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can be utilized in:

- Pesticides : The compound demonstrates efficacy against certain pests, contributing to the development of environmentally friendly pest control agents.

- Herbicides : Its selective toxicity towards specific weed species positions it as a candidate for developing new herbicides.

Materials Science

Advanced Materials Development

In materials science, 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is being investigated for its potential use in synthesizing advanced materials with unique electronic and optical properties. Research focuses on:

- Conductive Polymers : The incorporation of thiazole derivatives into polymer matrices can enhance conductivity and stability.

- Nanomaterials : Studies suggest that thiazole compounds can act as precursors for nanomaterials with tailored properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

Structural Differences :

- The compound lacks a thiazole ring; instead, it features a catechol (3,4-dihydroxyphenyl) group linked to an ethylamine backbone.

- Hydroxyl groups at positions 3 and 4 on the phenyl ring contrast with the methoxy groups on the thiazole in the target compound.

Physicochemical Implications :

(1,2-Thiazol-4-yl)methanamine Dihydrochloride (CAS EN300-378384)

Structural Differences :

- Shares the 1,2-thiazole core but lacks methoxy substituents.

- Contains a primary amine (methanamine) at position 4 instead of ethanamine.

- Exists as a dihydrochloride salt versus the target’s single hydrochloride.

Physicochemical Implications :

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Electronic Effects : Methoxy groups on the thiazole ring in the target compound likely increase electron density, altering reactivity compared to unsubstituted analogs like (1,2-thiazol-4-yl)methanamine .

- Bioactivity Gaps : While catechol derivatives (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine) exhibit documented bioactivity, the target compound’s pharmacological profile remains uncharacterized in available sources.

- Synthetic Utility : Thiazole-based hydrochlorides are frequently employed in drug discovery, but the dimethoxy variant’s niche applications require further exploration.

Biological Activity

1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is a thiazole derivative notable for its diverse biological activities. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in a five-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can be described as follows:

- Molecular Formula : C₇H₈ClN₃O₂S

- CAS Number : 2287314-62-7

The presence of methoxy groups at positions 3 and 5 of the thiazole ring significantly influences its biological activity by enhancing solubility and modulating interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazole derivatives. For instance, a study highlighted the antibacterial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some compounds were found to be as low as 0.23 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.23 | Bacillus cereus |

| 2 | 0.47 | Escherichia coli |

| 3 | 0.11 | Trichophyton viride |

In addition to antibacterial properties, thiazole derivatives have demonstrated antifungal activity against various fungi such as Aspergillus niger and Candida albicans, with MIC values indicating potent effects comparable to established antifungal agents .

Anticancer Activity

Preliminary studies suggest that thiazole derivatives may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .

The biological activity of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

- Receptor Binding : It can bind to receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

- Antibacterial Study : A study evaluated the antibacterial activity of synthesized thiazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced activity against resistant strains .

- Antifungal Study : Another research focused on the antifungal properties of thiazole derivatives against clinical isolates of fungi. The study reported significant inhibitory effects with some compounds outperforming traditional antifungal agents .

Comparison with Similar Compounds

The biological activity of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can be compared with other thiazole derivatives:

| Compound Name | Structure Variation | Activity Level |

|---|---|---|

| 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride | Methyl group instead of methoxy groups | Moderate antibacterial activity |

| 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine | Two methyl groups | Lower activity compared to target compound |

The unique substitution pattern of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride enhances its reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.